(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
The compound “(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide” is a structurally complex heterocyclic molecule featuring a thiazole core substituted with fluorophenyl, methoxyphenyl, and carbohydrazonoyl cyanide groups. The thiazole ring, a five-membered aromatic system with nitrogen and sulfur atoms, serves as a scaffold for diverse pharmacophores. Substituents like the 4-fluorophenyl group enhance lipophilicity and metabolic stability, while the 5-chloro-2-methoxyphenyl moiety may influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4OS/c1-25-17-7-4-12(19)8-14(17)23-24-15(9-21)18-22-16(10-26-18)11-2-5-13(20)6-3-11/h2-8,10,23H,1H3/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUWETRHIDZSAC-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the cyanide group and the substitution of the phenyl rings with chloro, methoxy, and fluoro groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Thiazole Derivatives
Key Observations:
Core Structure Variations : The target compound uses a 1,3-thiazole core, while benzothiazole derivatives (e.g., ) exhibit fused benzene-thiazole systems, which enhance planarity and π-π stacking interactions.
Methoxy vs. Methyl Groups: Methoxy substituents (e.g., in ) improve solubility via polar interactions, whereas methyl groups in may enhance steric bulk.
Crystallographic and Conformational Analysis
Crystallographic studies of related compounds (e.g., ) reveal that dihedral angles between aromatic rings influence molecular packing and stability. For instance, in 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole, the dihedral angle between the benzothiazole and methoxyphenyl rings is 12.5°, indicating moderate conjugation . By contrast, the target compound’s fluorophenyl and methoxyphenyl substituents may adopt distinct torsional angles due to steric and electronic differences, affecting crystal lattice energy and solubility.
Biological Activity
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a thiazole ring, a cyanide group, and various substituted phenyl groups. The synthesis typically involves multi-step organic reactions, including:
- Formation of the thiazole ring through cyclization.
- Introduction of the cyanide group .
- Substitution of phenyl rings with chloro, methoxy, and fluoro groups.
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity .
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) indicating strong bactericidal activity .
These compounds also displayed synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research has indicated that related thiazole derivatives can inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells. For instance:
- Specific derivatives demonstrated IC50 values for NO inhibition in the range of 10–20 μM.
- These compounds were found to be non-toxic at concentrations above 60 μM .
The biological activity of this compound is likely mediated through interactions with specific molecular targets including enzymes and receptors. The exact pathways remain to be fully elucidated but may involve:
- Inhibition of DNA gyrase and Dihydrofolate Reductase (DHFR) with IC50 values ranging from 12.27–31.64 μM for gyrase and 0.52–2.67 μM for DHFR .
Study on Antimicrobial Activity
A study evaluated the antimicrobial effects of various thiazole derivatives, including those structurally similar to our compound. The findings revealed:
| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Synergistic Effect with Ciprofloxacin |
|---|---|---|---|
| 4a | 0.22 | 0.25 | Yes |
| 5a | 0.25 | 0.30 | Yes |
| 7b | 0.20 | 0.22 | Yes |
This table summarizes the effectiveness of these derivatives against common pathogens .
Study on Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of thiazole derivatives showed:
| Compound | IC50 NO (μM) | IC50 IL-6 (μM) | IC50 TNF-α (μM) |
|---|---|---|---|
| 13b | 10.99 | 2.29 | 12.90 |
| 13a | 15.00 | 3.00 | 15.00 |
These results indicate that compound 13b exhibited superior anti-inflammatory activity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
